N,N-Diethyl-o-toluidine
Overview
Description
N,N-Diethyl-o-toluidine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a benzene ring substituted with an amino group and two ethyl groups. This compound is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-o-toluidine can be synthesized through the alkylation of o-toluidine with diethyl sulfate or diethyl carbonate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group with the ethyl groups.
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of o-toluidine with diethyl sulfate under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound hydride.
Substitution: Various acylated or sulfonylated derivatives.
Scientific Research Applications
N,N-Diethyl-o-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of rubber chemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-o-toluidine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use, such as in dye synthesis or pharmaceutical applications.
Comparison with Similar Compounds
N,N-Diethyl-o-toluidine can be compared with other similar compounds, such as:
N,N-Dimethyl-o-toluidine: This compound has two methyl groups instead of ethyl groups, resulting in different reactivity and applications.
N,N-Diethyl-m-toluidine: The position of the amino group is different, leading to variations in chemical behavior and uses.
N,N-Diethyl-p-toluidine: Similar to this compound but with the amino group in the para position, affecting its properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and suitability for certain applications, such as in the synthesis of specific dyes and pharmaceuticals.
Properties
IUPAC Name |
N,N-diethyl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUUNRAPYPAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060553 | |
Record name | Benzenamine, N,N-diethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-46-2 | |
Record name | N,N-Diethyl-o-toluidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-diethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-o-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,N-diethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-diethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diethyl-o-toluidine contribute to the properties of the thermosetting epoxy adhesive?
A: While the exact mechanism of action isn't detailed in the provided abstract [], this compound likely acts as an accelerator for the acid catalyst. This means it enhances the catalytic activity of the acid, leading to faster curing (hardening) of the epoxy resin when heated. The accelerated curing is desirable for practical applications, allowing for faster production times and reduced energy consumption.
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